molecular formula C17H15ClN2O4S B244952 Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate

Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate

Cat. No. B244952
M. Wt: 378.8 g/mol
InChI Key: SZLVBSKRUGSZTO-UHFFFAOYSA-N
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Description

Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate, also known as MTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTA is a member of the thiophene family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate is not fully understood, but it is thought to act through a variety of different pathways. Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, and may also act as an inhibitor of certain neurotransmitter receptors in the brain.
Biochemical and physiological effects:
Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cell lines, Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been shown to induce cell cycle arrest and apoptosis, leading to reduced tumor growth. In the brain, Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been shown to regulate the activity of certain neurotransmitter receptors, and may also have neuroprotective effects.

Advantages and Limitations for Lab Experiments

Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, and has been extensively studied for its biological activity. However, Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate. One area of interest is the development of new drugs based on the structure of Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate, which may have improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the role of Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate in regulating neuronal activity and synaptic plasticity, which may have implications for the treatment of neurological disorders. Finally, further studies are needed to fully understand the mechanisms of action of Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate and its potential applications in scientific research.

Synthesis Methods

Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis of Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate typically involves the use of organic solvents and reagents, and requires careful control of reaction conditions to achieve high yields and purity.

Scientific Research Applications

Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been shown to have anti-tumor activity in a number of different cancer cell lines, and may be useful as a chemotherapeutic agent. In neuroscience, Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has been studied for its potential role in regulating neuronal activity and synaptic plasticity. Methyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methylthiophene-2-carboxylate has also been investigated as a potential lead compound for the development of new drugs targeting a variety of different biological pathways.

properties

Molecular Formula

C17H15ClN2O4S

Molecular Weight

378.8 g/mol

IUPAC Name

methyl 5-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C17H15ClN2O4S/c1-9-6-11(4-5-13(9)18)24-8-14(21)20-16-12(7-19)10(2)15(25-16)17(22)23-3/h4-6H,8H2,1-3H3,(H,20,21)

InChI Key

SZLVBSKRUGSZTO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N)Cl

Origin of Product

United States

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